molecular formula C21H19NO8 B12711663 4-Methoxybenzyl (((2,5-dioxo-1-pyrrolidinyl)oxy)carbonyl)(4-hydroxyphenyl)acetate CAS No. 78641-41-5

4-Methoxybenzyl (((2,5-dioxo-1-pyrrolidinyl)oxy)carbonyl)(4-hydroxyphenyl)acetate

Cat. No.: B12711663
CAS No.: 78641-41-5
M. Wt: 413.4 g/mol
InChI Key: BMLAWWXMVBJBGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxybenzyl (((2,5-dioxo-1-pyrrolidinyl)oxy)carbonyl)(4-hydroxyphenyl)acetate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxybenzyl (((2,5-dioxo-1-pyrrolidinyl)oxy)carbonyl)(4-hydroxyphenyl)acetate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the 4-Methoxybenzyl Group: This can be achieved through the reaction of 4-methoxybenzyl alcohol with an appropriate protecting group.

    Introduction of the Pyrrolidinyl Group: The 2,5-dioxo-1-pyrrolidinyl group is introduced through a reaction with a suitable reagent, such as succinic anhydride.

    Coupling with 4-Hydroxyphenylacetate: The final step involves coupling the intermediate with 4-hydroxyphenylacetate under specific reaction conditions, such as the use of a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-Methoxybenzyl (((2,5-dioxo-1-pyrrolidinyl)oxy)carbonyl)(4-hydroxyphenyl)acetate can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl groups in the pyrrolidinyl moiety can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of the carbonyl groups can produce the corresponding alcohols.

Scientific Research Applications

4-Methoxybenzyl (((2,5-dioxo-1-pyrrolidinyl)oxy)carbonyl)(4-hydroxyphenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 4-Methoxybenzyl (((2,5-dioxo-1-pyrrolidinyl)oxy)carbonyl)(4-hydroxyphenyl)acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes by binding to their active sites or allosteric sites. The pathways involved may include inhibition of enzyme activity, alteration of substrate binding, or modulation of enzyme conformation.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(2,5-Dioxo-1-pyrrolidinyl)oxy]carbonyl}benzenesulfonyl azide
  • 2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]

Uniqueness

4-Methoxybenzyl (((2,5-dioxo-1-pyrrolidinyl)oxy)carbonyl)(4-hydroxyphenyl)acetate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets

Properties

CAS No.

78641-41-5

Molecular Formula

C21H19NO8

Molecular Weight

413.4 g/mol

IUPAC Name

1-O-(2,5-dioxopyrrolidin-1-yl) 3-O-[(4-methoxyphenyl)methyl] 2-(4-hydroxyphenyl)propanedioate

InChI

InChI=1S/C21H19NO8/c1-28-16-8-2-13(3-9-16)12-29-20(26)19(14-4-6-15(23)7-5-14)21(27)30-22-17(24)10-11-18(22)25/h2-9,19,23H,10-12H2,1H3

InChI Key

BMLAWWXMVBJBGP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC(=O)C(C2=CC=C(C=C2)O)C(=O)ON3C(=O)CCC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.